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Compound of Interest

Compound Name:
5-Bromo-3,6-difluoro-N,N-

dimethylpyrazin-2-amine

CAS No.: 55215-65-1

Cat. No.: B3271668

Get Quote

Executive Summary
The pyrazine scaffold (1,4-diazine) is a privileged structure in medicinal chemistry,

distinguished by its ability to act as a bioisostere of benzene, pyridine, and pyrimidine.

However, the introduction of fluorine atoms onto the pyrazine ring elevates this scaffold from a

simple structural spacer to a functional pharmacophore. This guide analyzes the "Fluorine

Effect" on pyrazine derivatives, detailing how strategic fluorination modulates pKa, metabolic

stability, and binding affinity. We examine two primary therapeutic verticals: RdRp-targeting

antivirals (exemplified by Favipiravir) and ATP-competitive kinase inhibitors for oncology.

Chemical Rationale: The Fluorine Effect
The biological efficacy of fluorinated pyrazines is not accidental; it is driven by specific

physicochemical alterations induced by the C-F bond.
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The pyrazine nitrogen atoms are weakly basic (pKa ~0.6). Fluorine, being the most

electronegative element, exerts a strong inductive effect (

).

Basicity Reduction: Fluorine substitution adjacent to pyrazine nitrogens further lowers the

pKa, reducing protonation at physiological pH. This increases the fraction of the neutral

species, enhancing membrane permeability (LogD).

Dipole Moments: The C-F bond introduces a strong dipole that can engage in orthogonal

dipolar interactions within protein binding pockets, distinct from hydrogen bonding.

Metabolic Blocking
Pyrazines are susceptible to oxidative metabolism (hydroxylation) by cytochrome P450

enzymes, typically at the C-2 or C-3 positions.

C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-

H bond. Substituting metabolic "soft spots" with fluorine blocks oxidative degradation,

extending the half-life (

) of the drug.

Therapeutic Vertical I: Antivirals (RdRp Inhibitors)
The most prominent application of fluorinated pyrazines is in targeting RNA-dependent RNA

polymerase (RdRp) of RNA viruses (Influenza, Ebola, SARS-CoV-2).

Case Study: Favipiravir (T-705)
Compound: 6-fluoro-3-hydroxy-2-pyrazinecarboxamide Mechanism of Action: Favipiravir is a

prodrug.[1] It is phosphoribosylated intracellularly by HGPRT (hypoxanthine-guanine

phosphoribosyltransferase) to form Favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[1]

Mimicry: T-705-RTP mimics a purine nucleotide (Guanosine/Adenosine).

Inhibition: It is recognized by the viral RdRp and incorporated into the nascent RNA strand.

[1]
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Termination: Incorporation induces lethal mutagenesis or non-obligate chain termination,

halting viral replication.[1]

Experimental Protocol: Synthesis of Favipiravir
Rationale: While early routes used 3-hydroxypyrazine-2-carboxylic acid (4 steps), the fluorine-

displacement route via 3,6-dichloropyrazine-2-carbonitrile is more efficient for generating the

fluorinated core.

Reagents: 3,6-dichloropyrazine-2-carbonitrile, Potassium Fluoride (KF), Tetrabutylammonium

bromide (TBAB), DMSO, NaOH, H2O2.

Step-by-Step Methodology:

Fluorination (Halex Reaction):

Charge a reaction vessel with 3,6-dichloropyrazine-2-carbonitrile (1.0 eq) and spray-dried

KF (2.5 eq).

Add dry DMSO (5 volumes) and TBAB (0.1 eq) as a phase transfer catalyst.

Heat to 120°C for 4–6 hours under

atmosphere.

Checkpoint: Monitor by HPLC for conversion to 3,6-difluoropyrazine-2-carbonitrile.

Workup: Cool, dilute with water, and extract with ethyl acetate. Concentrate to obtain the

difluoro intermediate.

Regioselective Hydrolysis:

Dissolve the intermediate in 1,4-dioxane.

Add concentrated HCl (1.0 eq) and heat to 50°C.

Mechanism:[2][3] The C-2 nitrile is hydrolyzed to the amide, and the C-3 fluorine is

selectively displaced by water (favored by the para activating effect of the nitrile/amide).
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Isolate 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile (Note: Partial hydrolysis may occur;

controlled conditions yield the amide).

Final Hydroxylation/Amidation:

Treat the nitrile intermediate with NaOH/H2O2 at 0°C to convert the nitrile to the primary

amide.

Acidify to pH 3 to precipitate Favipiravir. Recrystallize from ethanol/water.

Experimental Protocol: In Vitro RdRp Inhibition Assay
Objective: Quantify the IC50 of a fluorinated pyrazine against Influenza A RdRp.

Cell System: HEK-293T cells.

Plasmids: Transfect cells with plasmids expressing Influenza A Polymerase subunits (PB1,

PB2, PA) and Nucleoprotein (NP), plus a vRNA-like reporter (Luciferase gene flanked by

viral UTRs).

Compound Treatment:

Seed transfected cells in 96-well plates (20,000 cells/well).[4]

Add test compound (Fluorinated Pyrazine) in serial dilutions (0.1 µM to 100 µM).

Include Favipiravir as a positive control and DMSO as a vehicle control.

Incubation: Incubate at 37°C for 24 hours.

Readout:

Lyse cells and add Luciferase substrate.

Measure luminescence. High luminescence = active RdRp. Low luminescence =

Inhibition.

Calculate IC50 using non-linear regression (GraphPad Prism).
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Therapeutic Vertical II: Anticancer (Kinase
Inhibitors)
Fluorinated pyrazines serve as excellent hinge-binders in ATP-competitive kinase inhibitors

(e.g., FGFR, c-Met, VEGFR).

Structural Logic
The pyrazine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the

kinase hinge region. Fluorine substitution on the ring or pendant groups modulates the electron

density of this nitrogen, tuning the H-bond strength.

Pathway Visualization
The following diagram illustrates the signaling cascade targeted by Pyrazine-based FGFR

inhibitors.
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Caption: FGFR signaling cascade. Fluorinated pyrazines competitively bind the ATP pocket of

FGFR, blocking autophosphorylation and downstream RAS/MAPK signaling.

Comparative SAR Data
The table below highlights how fluorine substitution improves potency compared to non-

fluorinated analogs in c-Met/FGFR inhibitors.

Compound
ID

Structure
Core

Substitutio
n (R)

Target IC50 (nM)
Effect of
Fluorine

PYZ-H (Ctrl)
Pyrazolo[2,3-

b]pyrazine
Hydrogen c-Met 120

Baseline

activity.

PYZ-F1
Pyrazolo[2,3-

b]pyrazine
6-Fluoro c-Met 28

4-fold

potency

increase due

to metabolic

stability and

electronic

tuning.

FGFR-H
Pyrazine-2-

carboxamide
Phenyl FGFR1 450

Moderate

binding.

FGFR-F2
Pyrazine-2-

carboxamide

3,5-

Difluoropheny

l

FGFR1 65

Enhanced

lipophilicity

(LogP) and

dipole

interaction in

the

hydrophobic

pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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